molecular formula C8H10BrClFN B3113600 (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride CAS No. 1958125-87-5

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride

Cat. No.: B3113600
CAS No.: 1958125-87-5
M. Wt: 254.53
InChI Key: XPCQHDRARULRNJ-JEDNCBNOSA-N
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Description

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride is a chiral amine derivative with a bromo-fluorophenyl substituent. Its molecular formula is C₈H₁₀BrClFN, and it has a molecular weight of 254.53 g/mol . The compound exists as the S-enantiomer, which is critical for stereospecific interactions in pharmaceutical or agrochemical applications. The hydrochloride salt enhances stability and solubility, making it suitable for experimental and industrial workflows.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQHDRARULRNJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Formation of Ethanamine Side Chain: The brominated and fluorinated phenyl ring is then reacted with an appropriate amine to form the ethanamine side chain.

    Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ethanamine side chain can undergo oxidation to form corresponding aldehydes or ketones, and reduction to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Catalysts like palladium or copper are often used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenethylamines, while oxidation and reduction reactions can produce aldehydes, ketones, or primary amines.

Scientific Research Applications

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

The compound is compared to positional isomers, halogen-substituted derivatives, and enantiomers (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Halogen Type Purity Key Supplier
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine HCl 1016506-84-5 C₈H₁₀BrClFN 254.53 3-Br, 4-F Br, F >97% American Elements
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl 2109874-10-2 C₈H₁₀BrClFN 254.53 4-Br, 3-F Br, F 97% Apollo Scientific
(S)-1-(4-Bromo-2-fluorophenyl)ethanamine HCl 1311254-85-9 C₈H₁₀BrClFN 254.53 4-Br, 2-F Br, F N/A BLD Pharm Ltd.
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl 1998701-29-3 C₈H₁₀Cl₂FN 210.08 3-Cl, 5-F Cl, F 98% GlpBio
(R)-1-(3-Bromo-4-fluorophenyl)ethanamine HCl 845829-91-6 C₈H₁₀BrClFN 254.53 3-Br, 4-F Br, F >97% GLPBio

Key Observations :

  • Positional Isomerism : The 3-Bromo-4-fluoro substitution in the target compound distinguishes it from isomers like 4-Bromo-3-fluoro (CAS 2109874-10-2) and 4-Bromo-2-fluoro (CAS 1311254-85-9). These positional changes alter electronic and steric properties, impacting receptor binding or catalytic activity in applications .
  • Enantiomeric Differences : The R-enantiomer (CAS 845829-91-6) may exhibit divergent biological activity compared to the S-enantiomer , highlighting the importance of stereochemistry in drug design .

Physicochemical and Commercial Considerations

Solubility and Stability :

  • The hydrochloride salt form improves aqueous solubility, critical for in vitro assays. For example, (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl (CAS 2109874-10-2) is sold as a lyophilized powder with recommended storage at room temperature .
  • In contrast, (S)-1-(4-Bromo-3-chlorophenyl)ethanamine HCl (CAS 1810074-64-6) requires sealed, moisture-free storage to prevent degradation, indicating higher hygroscopicity .

Purity and Availability :

  • Most analogs are available at >97% purity , with suppliers like American Elements offering bulk synthesis .
  • Pricing varies significantly: For example, 100 mg of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl costs €116 , while chloro-substituted derivatives are often cheaper due to lower halogen costs .

Biological Activity

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive review of its biological activity, including its mechanism of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C9H10BrF·HCl
  • Molecular Weight : 254.53 g/mol
  • IUPAC Name : this compound

This structure features a chiral center at the ethanamine moiety, with bromine and fluorine substituents on the aromatic ring, which influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Neurotransmitter Receptors : The compound may interact with serotonin and dopamine receptors, potentially influencing mood and behavior.
  • Enzymatic Activity : It can modulate enzyme activities, leading to alterations in metabolic pathways .

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound often exhibit significant neuropharmacological effects. For instance, studies have shown that it may possess antidepressant or anxiolytic properties due to its structural similarity to known psychoactive agents.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. In vitro tests have demonstrated that derivatives with similar structures can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Antidepressant Potential

A study investigated the effects of this compound on rodent models of depression. The results indicated a significant reduction in depressive-like behaviors, suggesting that the compound may enhance serotonergic and dopaminergic signaling pathways .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The results showed promising inhibitory concentrations (IC50 values), demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism/Effect IC50 Values
AntidepressantModulation of serotonin/dopamine pathwaysNot specified
AntimicrobialInhibition of bacterial growth0.42 μM - 0.80 μM against Trypanosoma brucei
Enzymatic InteractionModulation of specific enzymesNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodology :

  • Step 1 : Start with Friedel-Crafts alkylation of 3-bromo-4-fluorobenzene with acetyl chloride to introduce the ethanamine backbone .
  • Step 2 : Reduce the intermediate ketone to the amine using catalytic hydrogenation (e.g., H₂/Pd-C) .
  • Step 3 : Resolve enantiomers via chiral resolution using tartaric acid derivatives or asymmetric synthesis with chiral catalysts (e.g., Ru-BINAP complexes) .
  • Key Quality Control : Confirm enantiomeric excess (ee) ≥98% using chiral HPLC with a cellulose-based column and polarimetric analysis .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Answer : The hydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) by forming ionic interactions with water. Stability studies show no degradation at 4°C for 6 months when stored in amber vials under inert gas .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, NH₂ at δ 1.8–2.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 246.98 (calculated for C₈H₁₀BrFN⁺) .
  • PXRD : Validate crystallinity and salt form identity by matching to reference patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between enantiomers?

  • Case Study :

  • Observation : (S)-enantiomer shows 10-fold higher binding affinity to serotonin receptors than (R)-enantiomer in vitro .
  • Resolution :
  • Use surface plasmon resonance (SPR) to quantify receptor-binding kinetics.
  • Validate via molecular docking simulations (e.g., AutoDock Vina) to identify stereospecific interactions with receptor pockets .
    • Recommendation : Always pair in vitro assays with computational modeling to resolve enantiomer-specific discrepancies .

Q. What strategies optimize this compound for in vivo pharmacokinetic studies?

  • Methodology :

  • Lipid Nanoparticle Encapsulation : Increases bioavailability (e.g., AUC improved by 40% in rodent models) .
  • Metabolic Stability : Pre-screen with liver microsomes (e.g., t₁/₂ >2 hours in human microsomes indicates suitability for IV dosing) .
    • Data Table :
ParameterValue (S-Enantiomer)Value (R-Enantiomer)
LogP (octanol/water)2.12.0
Plasma Protein Binding85%82%
CYP3A4 Inhibition (IC₅₀)>50 µM>50 µM

Q. How do halogen substituents (Br, F) impact intermolecular interactions in crystal engineering?

  • Analysis :

  • Br···F Interactions : Contribute to layered crystal packing (observed d = 3.2 Å in single-crystal X-ray structures) .
  • Thermal Stability : Decomposition temperature (Td) >250°C due to strong halogen bonding .
    • Application : Design cocrystals with coformers (e.g., succinic acid) to modulate solubility without altering bioactivity .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and FFP2 respirator during synthesis .
  • Waste Disposal : Neutralize hydrochloride residues with 10% NaOH before incineration .
  • Emergency Response : Immediate eye rinse with 0.9% saline for spills; antidote protocols for amine exposure (e.g., activated charcoal) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride
Reactant of Route 2
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(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride

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